5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Description

- Introduction to Sulfonyl Chloride Chemistry

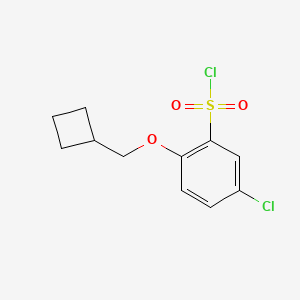

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride (CAS: 1485204-33-8) represents a specialized member of the sulfonyl chloride family of organic compounds. This compound features a complex structure that combines a sulfonyl chloride functional group with a substituted benzene ring bearing both a chlorine atom and a cyclobutylmethoxy substituent. With a molecular formula of C11H12Cl2O3S and a molecular weight of 295.18 g/mol, this compound exemplifies the structural complexity that can be achieved within the sulfonyl chloride class of compounds.

Sulfonyl chlorides are characterized by a sulfonyl group (SO2) attached to a chlorine atom, represented by the general formula RSO2Cl. These compounds serve as valuable intermediates in organic synthesis due to their high reactivity toward various nucleophiles. The reactivity of this compound is influenced by the electronic and steric effects of its substituents, making it potentially useful for specific synthetic applications.

The presence of the cyclobutylmethoxy group at the ortho position relative to the sulfonyl chloride creates a unique steric environment that can influence the reactivity and selectivity of this compound in various transformations. Similarly, the chlorine substituent at the meta position relative to the sulfonyl chloride affects the electronic properties of the molecule, potentially enhancing the electrophilicity of the sulfonyl center.

1.1 Structural Characteristics of Sulfonyl Chlorides

The sulfonyl chloride functional group in this compound consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to one chlorine atom. This group is directly attached to the benzene ring at position 1, creating a 1,2,5-trisubstituted benzene system when considering the other substituents.

The sulfur atom in sulfonyl chlorides adopts a tetrahedral geometry, with the two oxygen atoms, the chlorine atom, and the carbon atom of the attached benzene ring occupying the four corners of the tetrahedron. This tetrahedral arrangement results from the sp3 hybridization of the sulfur atom. In typical sulfonyl chlorides, the S=O bonds have lengths of approximately 142-143 picometers, while the S-Cl bond is longer, at about 204-207 picometers, reflecting its single-bond character.

Table 1: Typical Bond Parameters in Sulfonyl Chlorides

| Bond | Typical Length (pm) | Bond Type |

|---|---|---|

| S=O | 142-143 | Double |

| S-Cl | 204-207 | Single |

| S-C | 175-178 | Single |

In this compound, the benzene ring serves as the core structure to which the functional groups are attached. The cyclobutylmethoxy group at position 2 consists of a cyclobutane ring connected to an oxygen atom by a methylene bridge, which in turn links to the benzene ring. This creates a significant steric bulk near the sulfonyl chloride group, potentially affecting the approach of reagents during reactions. The chlorine atom at position 5 is relatively distant from the sulfonyl chloride group but contributes to the overall electronic properties of the molecule.

The electronic structure of the sulfonyl chloride group makes it highly electrophilic. The sulfur atom bears a partial positive charge due to the electron-withdrawing effects of the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. This electrophilicity is modulated by the substituents on the benzene ring. In this compound, the chlorine atom enhances the electrophilicity through its electron-withdrawing inductive effect, while the cyclobutylmethoxy group provides electron density through resonance, partially counteracting this effect.

Table 2: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C11H12Cl2O3S |

| Molecular Weight | 295.18 g/mol |

| SMILES Notation | O=S(C1=CC(Cl)=CC=C1OCC2CCC2)(Cl)=O |

| Functional Groups | Sulfonyl chloride, Chlorobenzene, Cyclobutylmethoxy ether |

| Substitution Pattern | 1,2,5-trisubstituted benzene |

The three-dimensional structure of this compound is influenced by the orientation of the cyclobutane ring relative to the benzene plane. The cyclobutane ring, being conformationally rigid, restricts the rotational freedom of the cyclobutylmethoxy group, potentially creating preferential conformations that affect the reactivity of the molecule.

1.2 Historical Context and Evolution of Aromatic Sulfonyl Chloride Research

The history of aromatic sulfonyl chlorides dates back to the early 19th century, with the first preparation of benzenesulfonyl chloride credited to Henri Victor Regnault in 1838. This discovery marked the beginning of a rich field of chemistry that has evolved significantly over nearly two centuries. The development of methods for synthesizing increasingly complex sulfonyl chlorides has paralleled advances in organic chemistry techniques and understanding of reaction mechanisms.

Traditional methods for synthesizing aromatic sulfonyl chlorides involve the chlorosulfonation of arenes using chlorosulfonic acid or the treatment of sulfonic acids or their salts with chlorinating agents such as phosphorus pentachloride or thionyl chloride. Early synthetic routes often required harsh conditions and produced moderate yields, particularly for complex structures. The evolution of synthetic approaches has led to more efficient and selective methods, enabling the preparation of sophisticated compounds like this compound.

A significant advancement in this field was the development of catalytic methods for the chlorosulfonation reaction. A patent from 1991 describes a process for preparing aromatic sulfonyl chlorides by reacting aromatic compounds with chlorosulfonic acid in excess or with chlorosulfonic acid or oleum and thionyl chloride, in the presence of sulfamic acid as a catalyst. This method improved yields and selectivity compared to earlier approaches, making it more feasible to synthesize complex derivatives.

Table 3: Historical Milestones in Aromatic Sulfonyl Chloride Research

Research on the reactivity of aromatic sulfonyl chlorides has been crucial for understanding their synthetic utility. A pivotal study published in 1968 investigated the kinetics of the neutral and alkaline hydrolysis of aromatic sulfonyl chlorides in water. This research determined that both reactions proceed via an SN2 mechanism, with bond-making and bond-breaking being comparable in the transition state during solvolysis, but bond-formation predominating in alkaline hydrolysis. These mechanistic insights have informed the development of selective transformations using sulfonyl chlorides.

The study of aromatic sulfonyl chlorides has been driven by their versatility as synthetic intermediates. Their ability to react with various nucleophiles, such as amines, alcohols, and thiols, has made them valuable in the preparation of a wide range of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of sulfonyl chlorides toward nucleophiles follows the general pattern:

Amines + RSO2Cl → RSO2NR2 (Sulfonamides)

Alcohols + RSO2Cl → RSO2OR (Sulfonate esters)

Water + RSO2Cl → RSO3H + HCl (Sulfonic acids)

The specific compound this compound represents a more recent development in the field of aromatic sulfonyl chlorides. Its structure reflects the ongoing trend toward the development of more complex and functionalized sulfonyl chlorides designed for specific applications. While the exact date of its first synthesis is not specified in the available literature, its commercial availability indicates its relevance to contemporary research needs.

1.3 Comparative Analysis with Analogues

This compound belongs to a family of aromatic sulfonyl chlorides that includes simpler analogues such as benzenesulfonyl chloride and 4-toluenesulfonyl chloride. Comparing these compounds provides valuable insights into the effects of structural modifications on the properties and reactivity of sulfonyl chlorides.

Benzenesulfonyl chloride, the simplest aromatic sulfonyl chloride, consists of a sulfonyl chloride group attached directly to a benzene ring. It is described as a colorless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds. This reactivity is characteristic of all sulfonyl chlorides, including this compound, though the rate and selectivity may be influenced by the additional substituents.

4-Toluenesulfonyl chloride, commonly known as tosyl chloride, features a methyl group at the para position relative to the sulfonyl chloride group. This simple modification changes the physical properties of the compound, making it a solid at room temperature rather than an oil, which significantly improves handling in laboratory settings. The methyl group also affects the electronic properties of the molecule, slightly reducing the electrophilicity of the sulfonyl chloride group compared to benzenesulfonyl chloride.

Table 4: Comparison of this compound with Common Analogues

The presence of the chlorine atom and the cyclobutylmethoxy group in this compound significantly modifies its properties compared to these simpler analogues. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the sulfonyl chloride group, potentially enhancing its reactivity towards nucleophiles. The cyclobutylmethoxy group provides steric bulk and can influence the approach of reagents to the reactive center, potentially affecting the selectivity of reactions.

A detailed study of the hydrolysis of various substituted benzenesulfonyl chlorides found that the rates of alkaline hydrolysis follow the Hammett equation with a ρ-value of +1.564, indicating that electron-withdrawing substituents facilitate the reaction. This suggests that the chlorine atom in this compound would enhance its rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride. However, the solvolysis rates in neutral water give a curved Hammett plot, indicating a more complex relationship between structure and reactivity in this case.

Table 5: Effect of Substituents on the Rate of Alkaline Hydrolysis of Benzenesulfonyl Chlorides

| Substituent | Effect on Hydrolysis Rate (compared to unsubstituted) |

|---|---|

| H (Unsubstituted) | Reference |

| p-NO2 | Increased |

| p-F | Increased |

| m-NO2 | Increased |

| o-NO2 | Increased |

| p-Me | Decreased |

| p-OMe | Decreased |

The synthesis methods for different aromatic sulfonyl chlorides share common principles but may vary in specific conditions depending on the substituents. Benzenesulfonyl chloride is typically prepared by the chlorosulfonation of benzene using chlorosulfonic acid. A similar approach could be used for the synthesis of this compound, starting from 4-chloro-1-(cyclobutylmethoxy)benzene, though the process would need to be carefully controlled to ensure regioselectivity in the introduction of the sulfonyl chloride group.

The applications of sulfonyl chlorides in organic synthesis are diverse. Benzenesulfonyl chloride and 4-toluenesulfonyl chloride are widely used for the preparation of sulfonamides and sulfonate esters. 4-Toluenesulfonyl chloride is particularly valued for the tosylation of alcohols to create good leaving groups in substitution reactions. This compound, with its unique structure, may find specialized applications in the synthesis of complex molecules where the specific substitution pattern provides advantages in terms of reactivity or selectivity, though specific applications are not extensively documented in the available literature.

Properties

IUPAC Name |

5-chloro-2-(cyclobutylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWGNSIOXMZWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The initial step involves methylation of the hydroxyl group on 5-chlorosalicylic acid to form 5-chloro-2-methoxybenzoic acid or its methyl ester. Two main approaches are used:

Direct methylation under anhydrous conditions: 5-chlorosalicylic acid is methylated directly using methylating agents such as dimethyl sulfate in the presence of a base like sodium hydroxide in acetone. This yields methyl 5-chloro-2-methoxybenzoate with good efficiency (up to 66-95% yield depending on conditions).

Esterification followed by methylation: 5-chlorosalicylic acid is first esterified with methanol and sulfuric acid under reflux to form methyl 5-chlorosalicylate, which is then methylated to introduce the methoxy group at the 2-position.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 5-chlorosalicylic acid, methanol, H2SO4, reflux 24h | Methyl 5-chlorosalicylate | 92 | Crystallized, m.p. 45-47°C |

| Methylation | Dimethyl sulfate, NaOH (2N), acetone, reflux 45 min | Methyl 5-chloro-2-methoxybenzoate | 66-95 | Distilled, b.p. 105-138°C |

Conversion to Acid Chloride and Amide Formation

The methyl 5-chloro-2-methoxybenzoate or 5-chloro-2-methoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride under reflux conditions. This acid chloride is then reacted with an amine to form the amide intermediate.

- For example, reaction with phenethylamine yields N-phenethyl-5-chloro-2-methoxybenzamide with high yield (~90%).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Acid chloride formation | 5-chloro-2-methoxybenzoic acid, thionyl chloride, reflux 1h | 5-chloro-2-methoxybenzoyl chloride | 72 | Recrystallized, m.p. 59-60°C |

| Amide formation | Acid chloride, phenethylamine, benzene, room temp | N-phenethyl-5-chloro-2-methoxybenzamide | 90 | Oil crystallizes on standing |

Chlorosulfonation to Introduce Sulfonyl Chloride Group

The key sulfonyl chloride functionality is introduced by chlorosulfonation of the amide intermediate using chlorosulfonic acid at low temperature (-10°C) followed by warming and workup:

- N-phenethyl-5-chloro-2-methoxybenzamide is slowly added to chlorosulfonic acid, stirred and heated on a steam bath for 45 minutes.

- The reaction mixture is then poured onto crushed ice to precipitate the sulfonyl chloride intermediate.

- The crude product is purified by recrystallization from benzene or other solvents.

Yields for this step are moderate (~24-70%), depending on purification and scale.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | N-phenethyl-5-chloro-2-methoxybenzamide, chlorosulfonic acid, -10°C to steam bath heating | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride | 24-70 | Crystallized, m.p. 99-110°C |

Introduction of Cyclobutylmethoxy Group

While the above literature primarily documents methoxy derivatives, the substitution of the methoxy group with a cyclobutylmethoxy moiety can be achieved by nucleophilic aromatic substitution or by using cyclobutylmethanol derivatives in the methylation step.

The cyclobutylmethoxy substituent can be introduced by reacting 5-chlorosalicylic acid or its ester with cyclobutylmethanol under methylation or etherification conditions, often using alkylation reagents or catalysts.

Detailed experimental protocols for this substitution are less common in open literature but follow similar principles of alkylation of phenolic hydroxyl groups.

Alternative Preparation Routes and Notes

Some processes involve preparation of sulfonic acid intermediates followed by conversion to sulfonyl chlorides using thionyl chloride and catalytic amounts of dimethylformamide (DMF).

The use of anhydrous vs aqueous conditions in methylation affects the reaction pathway and yield. Anhydrous conditions favor direct methylation, while aqueous conditions require prior esterification.

The choice of amine in amide formation can vary depending on desired downstream products; phenethylamine is a common choice for glyburide precursor synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | 5-chlorosalicylic acid | Methanol, conc. H2SO4, reflux 24h | Methyl 5-chlorosalicylate | 92 | Crystallized |

| 2 | Methylation | Methyl 5-chlorosalicylate | Dimethyl sulfate, NaOH (2N), acetone, reflux 45 min | Methyl 5-chloro-2-methoxybenzoate | 66-95 | Distilled, purified |

| 3 | Acid chloride formation | 5-chloro-2-methoxybenzoic acid | Thionyl chloride, reflux 1h | 5-chloro-2-methoxybenzoyl chloride | 72 | Recrystallized |

| 4 | Amide formation | Acid chloride + phenethylamine | Benzene, room temp | N-phenethyl-5-chloro-2-methoxybenzamide | 90 | Oil crystallizes on standing |

| 5 | Chlorosulfonation | Amide intermediate | Chlorosulfonic acid, -10°C to steam bath heating | p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride | 24-70 | Purified by recrystallization |

| 6 | Cyclobutylmethoxy introduction | Phenolic intermediate or 5-chlorosalicylic acid | Alkylation with cyclobutylmethanol derivatives | 5-chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride | Variable | Requires specialized alkylation |

Research Findings and Analytical Data

- Melting points and boiling points of intermediates and final products are well-documented, providing quality control benchmarks.

- Elemental analysis confirms the composition of sulfonyl chloride intermediates.

- Purification by recrystallization from solvents like benzene, ethanol-water mixtures, or glacial acetic acid is effective.

- Reaction yields vary by step and conditions but generally range from moderate to high.

- Use of chlorosulfonic acid requires careful temperature control to prevent side reactions.

Chemical Reactions Analysis

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is extensively used in scientific research for its unique properties. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weights, and other properties:

Key Observations:

- Steric Effects : Bulkier groups (e.g., cyclohexyloxy in ) may reduce reactivity in nucleophilic substitution compared to smaller substituents like isopropoxy ().

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine, fluorine) enhance the electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols to form sulfonamides or sulfonate esters .

- Functional Group Diversity : Analogs like 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride () introduce additional reactive sites (e.g., carbamoyl groups), enabling multi-step syntheses.

Biological Activity

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1485204-33-8

- Molecular Formula : C11H12ClO3S

- Molecular Weight : 251.73 g/mol

The biological activity of this compound primarily involves its role as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, which is a key feature in various biochemical reactions.

Target Enzymes

This compound has shown potential as an inhibitor of specific enzymes involved in various biological pathways:

- Cox-2 Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase enzymes, particularly Cox-2, which plays a significant role in inflammation and pain signaling pathways .

- Ubiquitin-Specific Protease (USP7) : Research indicates that sulfonyl chlorides can modulate USP7, a deubiquitinating enzyme linked to cancer and neurodegenerative diseases .

Anticancer Properties

Laboratory studies have indicated that this compound exhibits anticancer properties. Its mechanism may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Anti-inflammatory Effects

The compound's inhibition of Cox-2 suggests potential anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related sulfonyl chlorides, providing insights into the potential applications of this compound.

| Study | Findings |

|---|---|

| Study A | Demonstrated that sulfonyl chlorides can inhibit cancer cell proliferation in vitro. |

| Study B | Found that compounds similar to this compound showed significant anti-inflammatory activity in animal models. |

| Study C | Investigated the effects on USP7 modulation and its implications for cancer therapy. |

Biochemical Pathways

The compound interacts with various biochemical pathways:

- Cell Signaling : It can influence signaling pathways that regulate gene expression and metabolic activities.

- Enzyme Interactions : The compound may bind to specific enzymes, altering their activity and affecting downstream cellular processes.

Q & A

Q. What are the key synthetic pathways for 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Introducing the cyclobutylmethoxy group via nucleophilic aromatic substitution (NAS) using cyclobutylmethanol under basic conditions (e.g., NaH/DMF).

- Step 2 : Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl₃).

- Step 3 : Sulfonation via reaction with chlorosulfonic acid to install the sulfonyl chloride group. Purification often employs column chromatography or recrystallization from aprotic solvents like dichloromethane/hexane mixtures .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the cyclobutylmethoxy group’s integration and the aromatic substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF provides molecular weight validation. Collision cross-section (CCS) predictions via ion mobility spectrometry (e.g., 167.5 Ų for [M+H]+) aid in structural confirmation .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally analogous sulfonamides .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

The sulfonyl chloride moiety is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:

- With Amines : React with primary/secondary amines in anhydrous THF or DCM at 0–25°C to yield sulfonamides. Monitor progress via TLC (Rf shift) and isolate products via acid-base extraction .

- With Alcohols : Use pyridine as a base to neutralize HCl byproducts during esterification. Microwave-assisted synthesis (50–80°C, 30 min) can enhance yields for sterically hindered alcohols .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Use tools like SwissADME or ProTox-II to assess absorption, distribution, and toxicity. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA), which influence blood-brain barrier permeability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes like carbonic anhydrase). Validate docking poses with MD simulations (GROMACS) to assess binding stability .

Q. How can contradictory data on reaction yields in polar vs. nonpolar solvents be resolved?

Systematically screen solvents using a design-of-experiments (DoE) approach:

- Polar Protic (e.g., MeOH) : May stabilize intermediates but risk hydrolysis of the sulfonyl chloride.

- Polar Aprotic (e.g., DMF) : Enhance nucleophilicity but may require inert atmospheres to prevent degradation.

- Nonpolar (e.g., Toluene) : Minimize side reactions but limit solubility. Optimize by combining solvents (e.g., DCM/MeOH gradients) and track kinetics via in-situ IR spectroscopy .

Q. What strategies mitigate competing side reactions during cyclobutylmethoxy group installation?

- Temperature Control : Perform NAS at −20°C to suppress Fries rearrangement or ether cleavage.

- Protecting Groups : Temporarily protect the sulfonyl chloride as a sulfonamide (e.g., using NH₄OH) before deprotection with HCl .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactivity in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.